2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-10(5-2)14(18)15-8-12-11-9-19-7-6-13(11)17(3)16-12/h10H,4-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOXUYHVWAVVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN(C2=C1COCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-keto ester or β-diketone. The reaction conditions often require heating and the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for further research in drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may be useful in the treatment of diseases such as infections, cancer, and inflammation.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be identified through further research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
*Molecular formula of the target compound is inferred as ~C14H23N3O2 based on structural analysis.
Functional Group Analysis
- Amide vs. Ester: The target compound and analogs in feature amide linkages, which enhance metabolic stability compared to ester-containing derivatives (e.g., ).
- N-Substituents : The 1-methyl group on the target compound may reduce steric hindrance compared to bulkier cyclopentyl analogs (), possibly improving membrane permeability.
Physicochemical Properties
- Hydrophobicity : The 2-ethylbutanamide group in the target compound introduces moderate hydrophobicity, whereas the chlorophenyl () and dimethylfuran () substituents increase lipophilicity. Ester derivatives () are more polar due to the carboxylate group.
- Molecular Weight : The target compound (~265–285 g/mol estimated) falls within the acceptable range for drug-likeness, unlike the higher molecular weight furan derivative (343.40 g/mol, ), which may challenge oral absorption.
Biological Activity
2-Ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that combines several functional groups, contributing to its biological activity. Its molecular formula is , and it possesses a molecular weight of 251.33 g/mol. The structural complexity includes a tetrahydropyrano-pyrazole moiety, which is significant for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Synthesis of Tetrahydropyran : Achieved through cyclization reactions involving sugars or their derivatives.
- Final Coupling : The final amide bond formation between the tetrahydropyran derivative and the ethyl butanamide.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes or receptors involved in critical pathways such as inflammation, cancer progression, and neurodegenerative diseases.
Antimicrobial Activity
Recent studies have reported promising antimicrobial properties for compounds structurally related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) Values : Compounds with similar structures exhibited MIC values ranging from 0.78 to 3.125 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Case Studies
Several research studies have highlighted the biological activities associated with related compounds:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of pyrazole exhibited significant inhibitory effects against Phytophthora infestans, with EC50 values indicating high efficacy .
- Neuroprotective Effects : Research indicated that certain derivatives could inhibit beta-secretase (BACE1), suggesting potential applications in treating Alzheimer's disease by enhancing insulin sensitivity .
Data Table: Biological Activities
| Compound Name | Activity Type | Target Bacteria | MIC (mg/mL) |
|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | 0.78 |
| Compound B | Antimicrobial | E. coli | 3.125 |
| Compound C | Neuroprotective | BACE1 | IC50 = 421.59 μM |
| Compound D | Antidiabetic | Glucose Metabolism | IC50 = 383.63 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
